1-(2-Methoxybenzyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Methoxybenzyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methoxybenzyl group attached to the piperidine ring at the 1-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate benzyl halides. One common method is the alkylation of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxybenzyl)piperidine-4-carboxylic acid or 1-(2-Formylbenzyl)piperidine-4-carboxylic acid.
Reduction: Formation of 1-(2-Methoxybenzyl)piperidine-4-methanol or 1-(2-Methoxybenzyl)piperidine-4-aldehyde.
Substitution: Formation of 1-(2-Aminobenzyl)piperidine-4-carboxylic acid or 1-(2-Thiobenzyl)piperidine-4-carboxylic acid.
Scientific Research Applications
1-(2-Methoxybenzyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid: Similar structure but with the methoxy group at the 4-position of the benzyl ring.
1-Benzylpiperidine-4-carboxylic acid: Lacks the methoxy group, making it less polar.
1-(2-Hydroxybenzyl)piperidine-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
1-(2-Methoxybenzyl)piperidine-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.
Properties
CAS No. |
897094-26-7 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-13-5-3-2-4-12(13)10-15-8-6-11(7-9-15)14(16)17/h2-5,11H,6-10H2,1H3,(H,16,17) |
InChI Key |
BDZUSIVZPLCWTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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